molecular formula C10H10N2O B1382011 5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one CAS No. 1399663-06-9

5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one

Cat. No.: B1382011
CAS No.: 1399663-06-9
M. Wt: 174.2 g/mol
InChI Key: SHUGGYASTBFHKS-UHFFFAOYSA-N
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Description

5-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one (5-Amino-1,2-DHSI) is a heterocyclic compound that has been extensively studied for its potential applications in the fields of medicine and chemistry. It is a spirocyclic compound, consisting of a five-membered ring fused to a three-membered ring. 5-Amino-1,2-DHSI is of particular interest due to its unique structural features, which include a nitrogen atom in the five-membered ring, a nitrogen atom in the three-membered ring, and an oxygen atom in the spiro ring junction. In addition, it has a range of interesting physical and chemical properties, such as a high melting point, solubility in various solvents, and a low toxicity.

Scientific Research Applications

Indole Synthesis and Classification

5'-Amino-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one is a compound that may have relevance in the synthesis and classification of indoles, a critical structural motif in organic chemistry and pharmaceuticals. The classification of indole synthesis methods is essential for developing new synthetic routes and understanding the complexity of indole chemistry. Taber and Tirunahari (2011) discuss a framework for classifying all indole syntheses, highlighting the importance of indole compounds in organic synthesis and their applications in creating bioactive molecules (Taber & Tirunahari, 2011).

Fischer Synthesis of Indoles

The Fischer synthesis is a well-documented method for synthesizing indoles, including those derived from this compound. Fusco and Sannicolo (1978) review the literature on Fischer synthesis from 2,6-disubstituted arylhydrazones, providing insights into the chemical transformations and mechanisms involved in indole formation, which could be relevant for compounds like this compound (Fusco & Sannicolo, 1978).

Properties

IUPAC Name

5-aminospiro[1H-indole-3,1'-cyclopropane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-1-2-8-7(5-6)10(3-4-10)9(13)12-8/h1-2,5H,3-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUGGYASTBFHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3=C(C=CC(=C3)N)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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